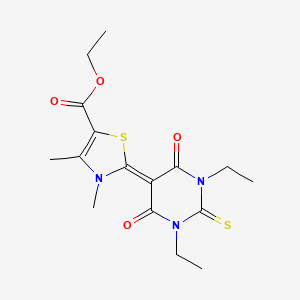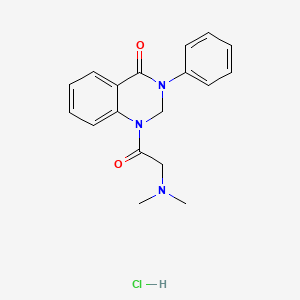
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride typically involves multi-step organic reactionsThe final product is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological activities .
科学的研究の応用
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4(1H)-Quinolinone: Another heterocyclic compound with similar biological activities.
2,3-Dihydro-4(1H)-quinolinone: Shares structural similarities and is used in similar applications.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinazolinones and quinolinones .
特性
CAS番号 |
20887-26-7 |
|---|---|
分子式 |
C18H20ClN3O2 |
分子量 |
345.8 g/mol |
IUPAC名 |
1-[2-(dimethylamino)acetyl]-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-19(2)12-17(22)21-13-20(14-8-4-3-5-9-14)18(23)15-10-6-7-11-16(15)21;/h3-11H,12-13H2,1-2H3;1H |
InChIキー |
IYQSBJKINNXZIY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


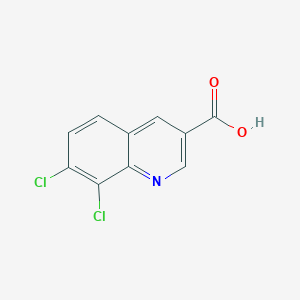
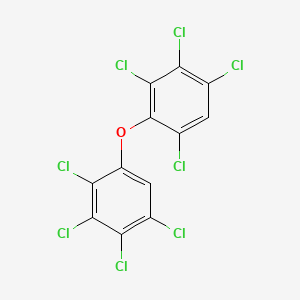
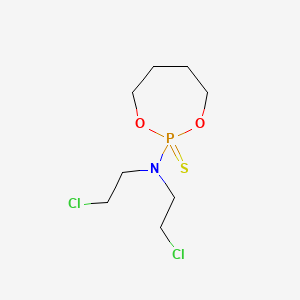
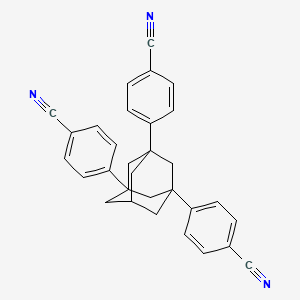
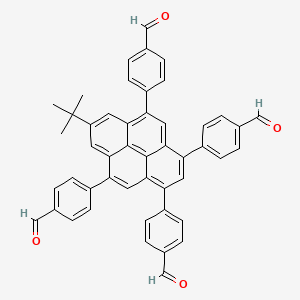
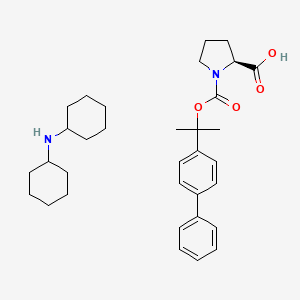
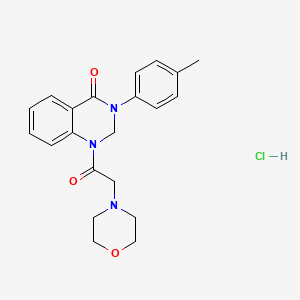
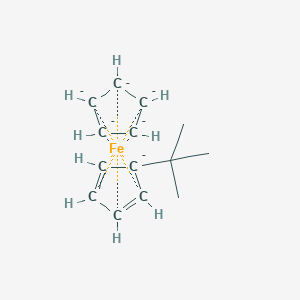
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
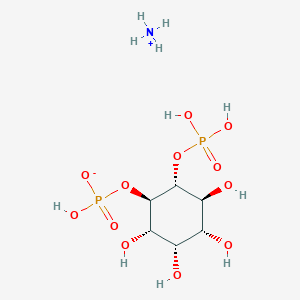
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
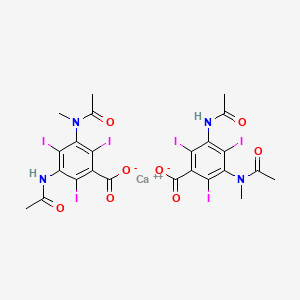
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
